N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
CAS No.: 147227-62-1
Cat. No.: VC4184493
Molecular Formula: C15H14N4O
Molecular Weight: 266.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147227-62-1 |
|---|---|
| Molecular Formula | C15H14N4O |
| Molecular Weight | 266.304 |
| IUPAC Name | N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide |
| Standard InChI | InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3 |
| Standard InChI Key | IJBYIPWQGKQZOU-UHFFFAOYSA-N |
| SMILES | CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₄N₄O and a molecular weight of 266.304 g/mol. Its IUPAC name, N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]-N-methylformamide, reflects a benzotriazole ring fused to a phenylmethyl group, with a formamide moiety methylated at the nitrogen (Figure 1) . The benzotriazole moiety (C₆H₄N₃) contributes to electrophilic reactivity, while the N-methylformamide group (-N(CH₃)CHO) enhances solubility and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 147227-62-1 | |
| Molecular Formula | C₁₅H₁₄N₄O | |
| Molecular Weight | 266.304 g/mol | |
| IUPAC Name | N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]-N-methylformamide |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step process:
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Benzotriazole Activation: Benzotriazole reacts with a benzyl halide (e.g., benzyl bromide) under basic conditions to form N-benzylbenzotriazole.
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Formylation: Introduction of the formamide group via reaction with formylating agents (e.g., formic acid or acetic formic anhydride).
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Methylation: The formamide nitrogen is methylated using methyl iodide or dimethyl sulfate.
Key challenges include optimizing yields (reported ~60–70% in laboratory settings) and minimizing byproducts like over-methylated derivatives.
Reactivity Profile
The benzotriazole moiety activates adjacent carbons for nucleophilic substitution, enabling reactions with amines, thiols, and alcohols. For example:
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Nucleophilic Substitution: The C–N bond in benzotriazole undergoes cleavage with amines, yielding secondary amines .
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Oxidation: The phenylmethyl group oxidizes to benzoic acid derivatives under strong oxidizing conditions (e.g., KMnO₄) .
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Coordination Chemistry: Benzotriazole derivatives act as ligands for transition metals (e.g., Hg²⁺ in dinuclear complexes) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria.
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Anticancer Scaffolds: Structural analogs inhibit kinase enzymes in tumor cells .
Materials Science
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Corrosion Inhibitors: Benzotriazoles adsorb onto metal surfaces, preventing oxidation .
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Supramolecular Assemblies: Trimerization reactions (observed in related compounds) form tubular structures with potential in nanotechnology .
Biological Activity and Mechanism
Antimicrobial Properties
In vitro studies suggest moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). The mechanism involves disruption of cell membrane integrity via hydrophobic interactions with the phenylmethyl group.
Enzyme Inhibition
The benzotriazole core competitively inhibits bacterial dihydrofolate reductase (DHFR), a target for antibacterial drugs. Molecular docking studies reveal binding affinity (-8.2 kcal/mol) to the DHFR active site .
Comparison with Analogous Compounds
N-[Benzotriazol-1-yl(phenyl)methyl]formamide
Removing the N-methyl group (CAS: 130291-05-3) reduces lipophilicity (LogP: 1.8 vs. 2.3) and alters hydrogen-bonding capacity . This decreases antimicrobial potency (MIC: 64 µg/mL vs. 32 µg/mL).
Halogenated Derivatives
Bromine or chlorine substitution at the phenyl ring enhances antibacterial activity (MIC: 16 µg/mL) but increases toxicity .
Future Research Directions
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